

# Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

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## Compound of Interest

**Compound Name:** *1-Butyl-3-methylimidazolium methyl sulfate*

**Cat. No.:** B1251867

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid **1-butyl-3-methylimidazolium methyl sulfate** ([BMIM][MeSO<sub>4</sub>]). The following sections detail the key spectroscopic data, experimental protocols for obtaining this information, and visual representations of the molecular structure and analytical workflow.

## Core Spectroscopic Data

The unique chemical structure of **1-butyl-3-methylimidazolium methyl sulfate** gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSO<sub>4</sub>]. The chemical shifts ( $\delta$ ) in parts per million (ppm) for the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) nuclei are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.84	t	3H	CH <sub>3</sub> (butyl chain)
1.27	m	2H	CH <sub>2</sub> (butyl chain)
1.74-1.85	m	2H	CH <sub>2</sub> (butyl chain)
3.72	s	3H	N-CH <sub>3</sub>
4.02	t	2H	N-CH <sub>2</sub> (butyl chain)
7.48	t	1H	Imidazolium ring H-5
7.61	t	1H	Imidazolium ring H-4
10.11	s	1H	Imidazolium ring H-2
3.55	s	3H	O-CH <sub>3</sub> (methyl sulfate)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

Chemical Shift (ppm)	Assignment
13.29	CH <sub>3</sub> (butyl chain)
19.21	CH <sub>2</sub> (butyl chain)
31.95	CH <sub>2</sub> (butyl chain)
36.57	N-CH <sub>3</sub>
49.29	N-CH <sub>2</sub> (butyl chain)
52.5	O-CH <sub>3</sub> (methyl sulfate)
122.17	Imidazolium ring C-5
123.59	Imidazolium ring C-4
136.31	Imidazolium ring C-2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in [BMIM][MeSO<sub>4</sub>].

Table 3: FTIR and Raman Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

FTIR Peak (cm <sup>-1</sup> )	Raman Peak (cm <sup>-1</sup> )	Assignment
3155, 3109	3175, 3100	C-H stretching (imidazolium ring)
2960, 2873	2975, 2914, 2850	C-H stretching (alkyl chains)
1571, 1461	1645, 1566	C=C and C=N stretching (imidazolium ring)
1165	-	C-H in-plane bending (imidazolium ring)
1240	-	SO <sub>3</sub> asymmetric stretching
1060	1060	SO <sub>3</sub> symmetric stretching
-	729	Ring puckering (imidazolium)
-	624, 600	Butyl chain conformers

## Mass Spectrometry (MS)

Mass spectrometry of [BMIM][MeSO<sub>4</sub>] typically involves electrospray ionization (ESI) to generate ions in the gas phase. The primary species observed is the 1-butyl-3-methylimidazolium cation ([BMIM]<sup>+</sup>) at a mass-to-charge ratio (m/z) of 139.1. The fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

m/z	Assignment
139.1	[BMIM] <sup>+</sup> (molecular ion)
111.1	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
83.2	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

## NMR Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **1-butyl-3-methylimidazolium methyl sulfate** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

### Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: Appropriate for the chemical shift range of the sample.
- <sup>13</sup>C NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024 or higher, depending on the sample concentration.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: Appropriate for the chemical shift range of the sample.

- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

## FTIR Spectroscopy

### Sample Preparation:

- A small drop of neat **1-butyl-3-methylimidazolium methyl sulfate** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Measurement Mode: Attenuated Total Reflectance.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32-64.
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

## Raman Spectroscopy

### Sample Preparation:

- A small aliquot of neat **1-butyl-3-methylimidazolium methyl sulfate** is placed in a glass vial or on a microscope slide.

### Instrumentation and Data Acquisition:

- Spectrometer: A dispersive Raman spectrometer.
- Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).
- Laser Power: Adjusted to avoid sample degradation.
- Spectral Range: Typically 3200-200  $\text{cm}^{-1}$ .
- Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

## Mass Spectrometry

Sample Preparation:

- A dilute solution of **1-butyl-3-methylimidazolium methyl sulfate** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

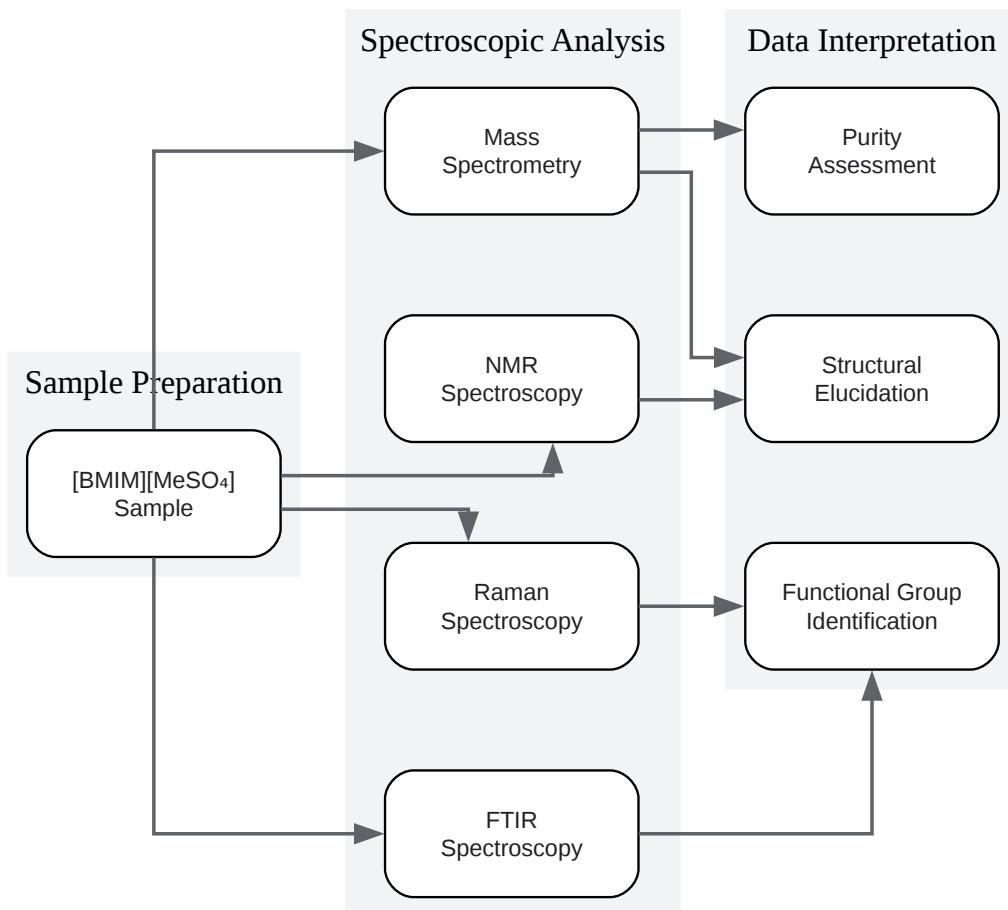
Instrumentation and Data Acquisition:

- Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode to detect the  $[\text{BMIM}]^+$  cation.
- Mass Range: Scanned over a range appropriate to detect the parent ion and expected fragments.
- Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the  $m/z$  values of the parent and fragment ions.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization of **1-butyl-3-methylimidazolium methyl sulfate**.



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Caption: Workflow for the spectroscopic characterization of  $[\text{BMIM}][\text{MeSO}_4]$ .

Caption: Key functional groups of  $[\text{BMIM}][\text{MeSO}_4]$  for spectroscopic analysis.

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